Ethylurea

Description

The exact mass of the compound Ethylurea is 88.063662883 g/mol and the complexity rating of the compound is 52.8. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53556. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Ethylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYECOJGRJDOGPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873854 |

Source

|

| Record name | N-Ethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Elite Foam MSDS] |

Source

|

| Record name | Polyurethane foam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-52-5 |

Source

|

| Record name | Ethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K14B03X18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylurea: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylurea (CAS No. 625-52-5) is a simple N-alkyl substituted urea that serves as a versatile and crucial building block in organic synthesis.[1][2] Its strategic importance is particularly pronounced in the field of medicinal chemistry, where the urea moiety is a privileged scaffold known for its ability to form stable hydrogen bonds with biological targets such as proteins and receptors.[3][4] This interaction is fundamental to modulating drug potency, selectivity, and pharmacokinetic properties.[5][6] This technical guide provides a comprehensive overview of ethylurea, detailing its physicochemical properties, synthesis, analytical methodologies, and significant role as a precursor in the development of therapeutic agents, with a particular focus on antineoplastic drugs.

Core Properties of Ethylurea

Ethylurea is a white to off-white crystalline solid under standard conditions.[2][7] Its polarity, conferred by the urea functional group, allows for solubility in water and various polar organic solvents, a critical attribute for its application in diverse reaction media.[5]

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of ethylurea is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 625-52-5 | [1][7] |

| Molecular Formula | C₃H₈N₂O | [1][7] |

| Molecular Weight | 88.11 g/mol | [1][8] |

| Appearance | White to off-white/pale yellow crystalline solid | [2][7] |

| Melting Point | 87-90 °C | [7] |

| Boiling Point | 163.08 °C (rough estimate) | [7] |

| Density | 1.213 g/cm³ | [7][9] |

| Solubility | Soluble in water (0.1 g/mL), methanol, and ethanol. | [7] |

| pKa | 14.39 ± 0.46 (Predicted) | [7] |

| InChIKey | RYECOJGRJDOGPP-UHFFFAOYSA-N | [7][8] |

| SMILES | CCNC(=O)N | [8] |

Synthesis and Reactivity

The synthesis of ethylurea can be achieved through several established methods for forming N-substituted ureas. The choice of synthetic route often depends on the availability of starting materials, scalability, and the avoidance of toxic reagents like phosgene, which was used in more traditional methods.[5]

Key Synthetic Pathway: From Ethylamine and Potassium Cyanate

A common and practical laboratory-scale synthesis involves the reaction of an amine salt with a cyanate salt in an aqueous medium. The underlying principle is the in situ formation of isocyanic acid (HNCO) from the cyanate under acidic conditions, which is then readily attacked by the primary amine.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. whitman.edu [whitman.edu]

- 3. Separation of Ethylene urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Ethylurea | 625-52-5 [chemicalbook.com]

- 5. Ethylurea | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethylurea CAS#: 625-52-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Role and Properties of Ethylurea

An In-depth Technical Guide to the Synthesis and Purification of Ethylurea

Prepared by: Gemini, Senior Application Scientist

Ethylurea (C₃H₈N₂O) is a simple N-substituted urea derivative that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a reactive urea functional group attached to an ethyl substituent, makes it an important intermediate in the production of pharmaceuticals, pesticides, and other specialized chemical compounds.[1][3] Understanding its synthesis and purification is fundamental for researchers in drug discovery and process chemistry who require high-purity material for subsequent reactions. This guide provides a detailed examination of the prevalent synthesis methodologies, robust purification protocols, and analytical techniques for quality assessment, grounded in established chemical principles and field-proven practices.

Physicochemical Properties

A thorough understanding of ethylurea's physical and chemical properties is critical for its handling, reaction design, and purification. It is a white crystalline solid, soluble in water and polar organic solvents like ethanol, a characteristic attributed to the polarity of the urea group and its capacity for hydrogen bonding.[1][3]

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂O | [1][3] |

| Molecular Weight | 88.11 g/mol | [4][5] |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | 87-90 °C (lit.) | [3] |

| Solubility | Soluble in water, ethanol, acetone | [1][6] |

| CAS Number | 625-52-5 | [4] |

Part 1: Core Synthesis Methodologies

The synthesis of ethylurea, like other substituted ureas, can be approached through several pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, safety considerations, and required purity. Traditional methods often involve isocyanates, which are highly efficient but pose handling challenges due to their toxicity.[7] Alternative routes using urea as a starting material offer a safer, more economical approach.

Methodology 1: Synthesis from Urea and Ethylamine

This is a common and cost-effective industrial method that utilizes inexpensive and readily available starting materials. The reaction proceeds by the nucleophilic attack of ethylamine on one of the carbonyl carbons of urea, leading to the displacement of ammonia and the formation of ethylurea.

Causality and Mechanistic Insight: The reaction is typically performed at elevated temperatures. The heat provides the necessary activation energy for the C-N bond of urea to break, facilitating the departure of ammonia as a leaving group. The reaction can be driven to completion by removing the ammonia gas as it forms, shifting the equilibrium according to Le Châtelier's principle. Toluene is often used as a solvent, allowing for higher reaction temperatures while being relatively inert.[8]

Caption: Reaction scheme for ethylurea synthesis from urea and ethylamine.

Experimental Protocol: Synthesis from Urea and Ethylamine

-

Setup: To a reaction kettle equipped with a mechanical stirrer, reflux condenser, and a gas outlet, add toluene and urea.[8]

-

Heating: Seal the vessel and begin stirring. Heat the mixture to the desired reaction temperature (typically reflux).

-

Addition of Amine: Slowly introduce ethylamine into the heated, stirring mixture. The reaction is exothermic and addition should be controlled to maintain the temperature.

-

Reaction: Continue stirring at reflux for a specified time (e.g., 0.5-2 hours) after the addition is complete to ensure the reaction goes to completion.[8] Ammonia gas will be evolved and should be safely vented or trapped in an acid solution.

-

Crystallization: Cool the reaction mixture to 40-50 °C. Transfer the mixture to a crystallization dish and allow it to cool further to 0-5 °C to precipitate the ethylurea product.[8]

-

Isolation: Collect the white, scaly crystals by filtration, wash with a small amount of cold toluene or another non-polar solvent, and dry under vacuum.

Methodology 2: Synthesis from Ethyl Isocyanate

The reaction of an isocyanate with an amine (or ammonia) is a highly efficient and direct route to substituted ureas.[7][9] For ethylurea, this involves the reaction of ethyl isocyanate with ammonia.

Causality and Mechanistic Insight: Isocyanates are highly electrophilic at the carbonyl carbon due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. Ammonia acts as a potent nucleophile, readily attacking this electrophilic center. The reaction is a direct nucleophilic addition and is typically rapid and high-yielding, often proceeding smoothly at room temperature without the need for a catalyst.

Caption: Reaction scheme for ethylurea synthesis from ethyl isocyanate.

Experimental Protocol: Synthesis from Ethyl Isocyanate

-

Setup: In a well-ventilated fume hood, dissolve ethyl isocyanate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) in a flask equipped with a magnetic stirrer.

-

Addition of Ammonia: Cool the solution in an ice bath. Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise.

-

Reaction: A white precipitate of ethylurea will form almost immediately. Allow the mixture to stir for 30-60 minutes at room temperature to ensure the reaction is complete.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material.

-

Drying: Dry the purified ethylurea under vacuum.

Comparison of Synthesis Routes

| Feature | Method 1: Urea + Ethylamine | Method 2: Ethyl Isocyanate + Ammonia |

| Reactants | Urea, Ethylamine | Ethyl Isocyanate, Ammonia |

| Cost | Low (inexpensive starting materials) | Higher (isocyanates are more expensive) |

| Safety | Safer; avoids highly toxic isocyanates | High hazard; isocyanates are toxic and moisture-sensitive[7] |

| Conditions | High temperature, removal of NH₃ | Mild conditions (often room temp.) |

| Yield & Purity | Generally good, may require purification | Often high yield and high purity |

| Scalability | Well-suited for large-scale industrial production | Suitable for lab-scale; requires strict safety controls on a large scale |

Part 2: Purification and Quality Control

Regardless of the synthetic route, the crude product often contains unreacted starting materials or by-products. Purification is a critical step to achieve the high-purity ethylurea required for research and development.

Purification by Recrystallization

Recrystallization is the most effective method for purifying solid organic compounds like ethylurea.[10][11] The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[11] For ethylurea, a mixture of ethanol and water is often effective.[2]

Caption: General workflow for the purification of ethylurea by recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose an appropriate solvent or solvent system (e.g., ethanol/water).

-

Dissolution: Place the crude ethylurea in an Erlenmeyer flask. Add a small amount of the solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the ethylurea just dissolves completely.[10]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate, promoting the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[10][12]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point.

Analytical Quality Control

The purity and identity of the final product must be confirmed through analytical methods.

-

Melting Point Determination: A sharp melting point range close to the literature value (87-90 °C) is a primary indicator of high purity.

-

Spectroscopy: Spectroscopic analysis confirms the chemical structure of the synthesized compound.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing purity by separating the main compound from trace impurities.[13][14]

| Technique | Expected Observations for Ethylurea | Source |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet) and the NH/NH₂ protons. | [4][15][16] |

| ¹³C NMR | Signals for the carbonyl carbon (~160 ppm) and the two carbons of the ethyl group. | [15] |

| IR Spectroscopy | Strong C=O stretch (~1650 cm⁻¹), N-H stretches (~3200-3400 cm⁻¹), and C-N stretches. | [4][15] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (88.11 g/mol ). | [4][5][17] |

Part 3: Safety and Handling

Working with the chemicals involved in ethylurea synthesis requires adherence to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

-

Ventilation: All procedures, especially those involving volatile amines, toxic isocyanates, or heated solvents, should be performed in a well-ventilated chemical fume hood.[18]

-

Handling: Avoid inhalation of dusts or vapors and prevent contact with skin and eyes.[3][18] Minimize dust generation when handling solid ethylurea.[18]

-

Storage: Store ethylurea in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[18][19]

Conclusion

The synthesis and purification of ethylurea can be accomplished through multiple effective routes. The choice between using urea/ethylamine or an ethyl isocyanate-based method depends on a balance of safety, cost, and scale. The urea-based method is preferable for large-scale synthesis due to its superior safety profile and lower cost, while the isocyanate route offers high efficiency for lab-scale preparations. In all cases, a carefully executed recrystallization protocol is essential for obtaining a high-purity product. Rigorous analytical characterization is the final, indispensable step to validate the identity and purity of the synthesized ethylurea, ensuring its suitability for downstream applications in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12254, Ethylurea. Retrieved from [Link]

-

ChemBK (2024). Ethylurea. Retrieved from [Link]

-

Cole-Parmer (n.d.). Material Safety Data Sheet - Ethylurea, 97%. Retrieved from [Link]

-

Solubility of Things (n.d.). Ethylurea. Retrieved from [Link]

-

New Jersey Department of Health (2009). Hazardous Substance Fact Sheet - N-Nitroso-N-ethylurea. Retrieved from [Link]

-

Wiley (n.d.). Ethylurea. In SpectraBase. Retrieved from [Link]

-

PrepChem.com (n.d.). Synthesis of ethylenediurea. Retrieved from [Link]

-

ChemBK (2024). Urea, ethyl-. Retrieved from [Link]

-

Rani, N., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(9), 2649. Available from: [Link]

-

Doumani, T. F. (1943). The synthesis of certain ethyl, phenyl, and nitrophenyl derivatives of urea. Journal of the American Chemical Society, 65(6), 1234-1235. Available from: [Link]

-

U.S. Army Biomedical Research and Development Laboratory (1993). Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

NIST (2025). Urea, ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kumar, S., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 10738-10742. Available from: [Link]

- Sun Oil Company (1971). US Patent 3,597,443A: Method for the production of ethylene urea. Google Patents.

-

Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. Available from: [Link]

-

NIST (n.d.). Mass spectrum of Urea, ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of urea derivatives. Retrieved from [Link]

-

ResearchGate (2015). Can anyone suggest how to make crystalline N-ethylurea?. Retrieved from [Link]

-

ResearchGate (n.d.). Traditional synthesis routes for urea derivatives, involving hazardous reagents. Retrieved from [Link]

-

CUNY Bronx Community College (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Recrystallization. Retrieved from [Link]

-

Beilstein Journals (2015). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

-

International Journal of Scientific & Engineering Research (2015). Alternative Route for Synthesis of Urea-Formaldehyde Resin & Its Kinetic Study. Retrieved from [Link]

-

Hangen, F. A. (1933). The synthesis of ethylene urea. DSpace@MIT. Retrieved from [Link]

-

ResearchGate (n.d.). Large scale preparation of N-substituted urea. Retrieved from [Link]

-

BioSpectra (n.d.). UREA TESTING METHODS. Retrieved from [Link]

-

NileRed (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. Retrieved from [Link]

-

BioProcess International (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]

-

Buchwald, S. L., et al. (2014). Synthesis of Urea Derivatives from CO2 and Silylamines. Journal of Organic Chemistry, 79(10), 4477-4483. Retrieved from [Link]

-

Organic Syntheses (n.d.). Nitrosomethylurea. Retrieved from [Link]

- Stamicarbon N.V. (1959). US Patent 2,892,870A: Process for purifying and crystallizing urea. Google Patents.

-

Agbaba, D., et al. (1998). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 817-823. Retrieved from [Link]

-

Wikipedia (n.d.). Urea extraction crystallization. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

-

ResearchGate (n.d.). NMR data. a) ¹H‐NMR spectra of different urea isotopes. Retrieved from [Link]

-

ResearchGate (n.d.). Analytical methodology for the determination of urea: Current practice and future trends. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Ethylurea | 625-52-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Ethylurea | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Urea, ethyl- [webbook.nist.gov]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. Ethylurea(625-52-5) 1H NMR spectrum [chemicalbook.com]

- 17. Urea, ethyl- [webbook.nist.gov]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. fishersci.com [fishersci.com]

Ethylurea solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility of Ethylurea in Water and Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

Ethylurea (C₃H₈N₂O) is a fundamental building block in modern medicinal chemistry and organic synthesis, valued for its role in creating a diverse range of pharmaceutical and agrochemical compounds.[1][2][3][4] A critical, yet often overlooked, physicochemical parameter governing its utility is solubility. Poor solubility can create significant hurdles, from unpredictable results in early-stage research to poor bioavailability in final drug products.[5][6] This guide provides a comprehensive examination of ethylurea's solubility profile, delving into the molecular principles that dictate its behavior in aqueous and organic media. We will explore quantitative solubility data, present authoritative experimental methodologies for its determination, and discuss the practical implications for researchers, scientists, and drug development professionals.

Introduction: The Molecular Profile of Ethylurea

Ethylurea is a simple derivative of urea where one hydrogen atom on an amino group is replaced by an ethyl group. This seemingly minor modification imparts specific properties that make it a versatile intermediate.[1] Its structure, featuring a polar urea functional group, is central to its chemical behavior and, most importantly, its solubility. Understanding this parameter is not merely an academic exercise; it is essential for reaction optimization, formulation development, and ensuring the reliability of biological assays.[5][6][7]

Table 1: Physicochemical Properties of Ethylurea

| Property | Value | Source(s) |

| Chemical Formula | C₃H₈N₂O | [1][2][8][9] |

| Molecular Weight | 88.11 g/mol | [1][2] |

| CAS Number | 625-52-5 | [2][8] |

| Appearance | White to beige crystalline solid | [1][4][8][10] |

| Melting Point | 87-94 °C | [2][3][10] |

The Science of Solubility: Why Ethylurea Dissolves

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (ethylurea) and the solvent. The adage "like dissolves like" is the guiding principle, and for ethylurea, its polar nature is the dominant factor.

-

The Power of Hydrogen Bonding : The urea moiety in ethylurea is both a hydrogen bond donor (the -NH₂ and -NH- groups) and a hydrogen bond acceptor (the carbonyl C=O group). In polar protic solvents like water, ethylurea can readily form multiple hydrogen bonds with solvent molecules.[1] This strong solute-solvent interaction is the primary driver of its high aqueous solubility.[1][11]

-

Polarity and Dipole Interactions : The presence of polar covalent bonds (C=O, N-H, C-N) creates a significant molecular dipole. This allows ethylurea to interact favorably with other polar solvents, such as alcohols and acetone, through dipole-dipole forces.[1]

-

Influence of the Alkyl Group : The nonpolar ethyl group slightly diminishes the overall polarity compared to urea. However, its relatively small size presents minimal steric hindrance, allowing solvent molecules to effectively solvate the polar urea core.[1] This balance is crucial; as the alkyl chain length increases in urea derivatives, aqueous solubility tends to decrease.

Quantitative Solubility Profile

While ethylurea is broadly described as soluble in polar solvents, quantitative data is essential for precise experimental design. The available data indicates high solubility in water and moderate to high solubility in several common organic solvents.

Table 2: Solubility of Ethylurea in Various Solvents

| Solvent | Reported Solubility | Source(s) |

| Water | 100 mg/mL (at room temp.) | [2][3][4][8][10][12] |

| Methanol | 25 mg/mL | [2][3] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

It is important to note that the solubility of most solids, including ethylurea, is temperature-dependent, generally increasing as the temperature rises.[13] For applications requiring high concentrations, determining the solubility at the specific working temperature is recommended.

Authoritative Methodologies for Solubility Determination

Accurate and reproducible solubility measurement is fundamental to good science. The "shake-flask" method is universally regarded as the gold standard for determining equilibrium (thermodynamic) solubility.[5][14]

The Shake-Flask Method: A Self-Validating Protocol

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the undissolved solid. Its trustworthiness comes from allowing the system to reach a true thermodynamic minimum.

Experimental Protocol: Shake-Flask Determination of Thermodynamic Solubility

-

Preparation : Add an excess of solid ethylurea to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial or flask). The presence of undissolved solid throughout the experiment is critical to ensure equilibrium is maintained.[14][15]

-

Equilibration : Agitate the suspension at a constant, controlled temperature using a shaker or orbital mixer. The equilibration time is crucial; for thermodynamic solubility, this typically requires 24 to 48 hours to ensure the dissolution and precipitation rates have equalized.[5]

-

Phase Separation : After equilibration, separate the saturated solution (supernatant) from the excess solid. This is commonly achieved via:

-

Quantification : Carefully extract an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration of ethylurea using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) : Offers high specificity and accuracy.

-

UV-Vis Spectrophotometry : A simpler method, provided ethylurea has a distinct chromophore and no other components interfere at the analysis wavelength.[5]

-

-

Calculation : Determine the solubility from the measured concentration of the saturated solution, typically expressed in units of mg/mL or mol/L.

Potentiometric Titration for Intrinsic Solubility

For ionizable compounds, potentiometric titration offers a rapid and precise alternative for determining intrinsic solubility (the solubility of the neutral form).[16][17] This method involves monitoring pH changes during titration to calculate the point at which the compound precipitates from solution.[16] While less directly applicable to the non-ionizable ethylurea, it is a powerful tool in the broader context of drug development for determining the pH-dependent solubility of active pharmaceutical ingredients (APIs) that may be synthesized from ethylurea.

Field-Proven Insights & Applications

The solubility profile of ethylurea directly impacts its application in research and industry.

-

Drug Discovery and Formulation : The urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets.[7][18] When ethylurea is used as a synthetic precursor, its solubility dictates the choice of reaction solvents.[2][4] Furthermore, the solubility characteristics of the final API are a primary determinant of its bioavailability and ultimate clinical success.[5][6]

-

Hydrotropic Agent : Urea and its derivatives can act as hydrotropes—compounds that increase the aqueous solubility of other poorly soluble substances.[19][20] This phenomenon is exploited in liquid formulations to keep APIs in solution at high concentrations. Molecular dynamics studies suggest this is due to the self-aggregation of the urea derivatives, which creates hydrophobic pockets that can sequester the poorly soluble drug.[19]

Conclusion

Ethylurea possesses a favorable solubility profile for many applications, characterized by high solubility in water and good solubility in polar organic solvents. This behavior is rooted in the strong hydrogen-bonding capability of its urea functional group. For researchers and drug development professionals, a quantitative understanding of this property is non-negotiable. The shake-flask method remains the definitive standard for obtaining reliable thermodynamic solubility data, providing a solid foundation for robust process development, formulation design, and successful synthesis of novel chemical entities.

References

- Solubility of Things. Ethylurea.

- ChemBK. Ethylurea. (2024-04-09).

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09).

- Thermo Scientific Alfa Aesar. Ethylurea, 98% 25 g.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Echemi. Ethylurea Formula.

- BioAssay Systems. Shake Flask Solubility Services.

- National Institutes of Health.

- ChemicalBook. Ethylurea CAS#: 625-52-5.

- National Institute of Standards and Technology. Urea, ethyl-.

- Sigma-Aldrich. N-Ethylurea 97 625-52-5.

- ACS Publications.

- ACS Publications.

- National Institutes of Health. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

- Thermo Scientific Chemicals. Ethylurea, 98% 25 g.

- ChemicalBook. Ethylurea | 625-52-5. (2025-09-16).

- Hindawi.

- Hindawi.

- National Institutes of Health.

- Solubility of Things. Urea.

- PubMed.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. fishersci.fi [fishersci.fi]

- 3. Ethylurea, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Ethylurea | 625-52-5 [chemicalbook.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Urea, ethyl- [webbook.nist.gov]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. Ethylurea CAS#: 625-52-5 [chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethylurea

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for ethylurea (CAS No. 625-52-5), a molecule of interest in various chemical and pharmaceutical research domains. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying scientific principles and practical insights into data acquisition and interpretation.

Introduction: The Importance of Spectroscopic Analysis

In modern chemical and pharmaceutical research, the unambiguous identification and structural elucidation of molecules are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. Each technique provides a unique piece of the structural puzzle, and when combined, they offer a detailed molecular portrait. Ethylurea, with its simple yet informative structure, serves as an excellent case study for demonstrating the power of these integrated spectroscopic methods. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data of ethylurea, providing not only the spectral data itself but also the rationale behind the experimental choices and a thorough interpretation of the results.

Molecular Structure and Spectroscopic Overview

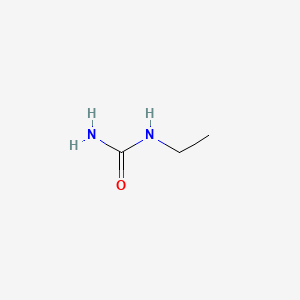

Before delving into the specifics of each spectroscopic technique, it is essential to understand the molecular structure of ethylurea. This understanding forms the basis for predicting and interpreting the resulting spectra.

Figure 1: 2D structure of the Ethylurea molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain insights into the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy of Ethylurea

The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for Ethylurea in DMSO-d₆

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| -NH₂ | ~5.45 | Broad Singlet | 2H | N/A |

| -NH- | ~5.92 | Triplet | 1H | ~5.5 Hz |

| -CH₂- | ~2.97 | Quartet | 2H | ~7.2 Hz |

| -CH₃ | ~0.98 | Triplet | 3H | ~7.2 Hz |

Data sourced from ChemicalBook. [1]

Interpretation and Experimental Rationale:

-

Solvent Choice (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analysis. Its ability to dissolve a wide range of organic compounds and its high boiling point are advantageous. Crucially, the acidic protons of the amide and amine groups are observable in DMSO-d₆ as they exchange slowly with residual water, whereas in solvents like D₂O, these peaks would disappear due to rapid deuterium exchange.

-

-NH₂ Protons (δ ~5.45): The two protons of the primary amine group appear as a broad singlet. The broadness is a result of quadrupolar relaxation from the adjacent ¹⁴N nucleus and potential hydrogen bonding.

-

-NH- Proton (δ ~5.92): The proton on the secondary amide nitrogen appears as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. This coupling is a clear indication of the ethyl group's attachment to this nitrogen.

-

-CH₂- Protons (δ ~2.97): The methylene protons are deshielded by the adjacent electron-withdrawing nitrogen atom, causing them to appear at a higher chemical shift. They are split into a quartet by the three neighboring methyl protons.

-

-CH₃ Protons (δ ~0.98): The methyl protons are the most shielded in the molecule, appearing at the lowest chemical shift. They are split into a triplet by the two neighboring methylene protons.

¹³C NMR Spectroscopy of Ethylurea

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Table 2: ¹³C NMR Data for Ethylurea

| Assignment | Chemical Shift (ppm) |

| C=O | ~158 |

| -CH₂- | ~35 |

| -CH₃ | ~16 |

Data sourced from ChemicalBook. [2]

Interpretation and Experimental Rationale:

-

Carbonyl Carbon (C=O, δ ~158): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen atom. Its chemical shift is characteristic of a urea carbonyl group.

-

Methylene Carbon (-CH₂-, δ ~35): This carbon is deshielded by the adjacent nitrogen atom, resulting in a chemical shift in the aliphatic region.

-

Methyl Carbon (-CH₃, δ ~16): The terminal methyl carbon is the most shielded carbon, appearing at the lowest chemical shift.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.

Table 3: Characteristic IR Absorption Bands for Ethylurea

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and amide) |

| ~2950 | Medium | C-H stretching (aliphatic) |

| ~1660 | Strong | C=O stretching (Amide I band) |

| ~1620 | Medium | N-H bending (Amide II band) |

| ~1460 | Medium | C-N stretching |

Interpretation based on general IR correlation tables and data for similar compounds. [3][4][5][6]

Interpretation and Experimental Rationale:

-

N-H Stretching (3400 - 3200 cm⁻¹): The broad and strong absorption in this region is characteristic of N-H stretching vibrations. The broadening is due to hydrogen bonding. The presence of both primary and secondary amine/amide groups contributes to this band.

-

C-H Stretching (~2950 cm⁻¹): The medium intensity absorption just below 3000 cm⁻¹ is indicative of C-H stretching in the ethyl group's sp³ hybridized carbons.

-

C=O Stretching (Amide I, ~1660 cm⁻¹): This very strong absorption is a hallmark of the carbonyl group. In ureas, this band, often referred to as the Amide I band, is a reliable indicator of the C=O double bond.

-

N-H Bending (Amide II, ~1620 cm⁻¹): This band arises from the in-plane bending of the N-H bonds and is another characteristic feature of amides and ureas.

-

C-N Stretching (~1460 cm⁻¹): The absorption in this region is attributed to the stretching of the carbon-nitrogen single bonds.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Table 4: Mass Spectrometry Data for Ethylurea

| m/z | Relative Intensity | Assignment |

| 88 | High | [M]⁺ (Molecular Ion) |

| 73 | Moderate | [M - CH₃]⁺ |

| 60 | Moderate | [M - C₂H₄]⁺ |

| 44 | High | [CH₂=N=C=O]⁺ |

| 30 | High | [CH₃CH₂NH]⁺ |

Data sourced from NIST Chemistry WebBook.

Interpretation and Experimental Rationale:

-

Molecular Ion ([M]⁺, m/z 88): The presence of a strong molecular ion peak at m/z 88 confirms the molecular weight of ethylurea (C₃H₈N₂O).

-

Fragmentation Pattern: The fragmentation pattern is consistent with the structure of ethylurea. The loss of a methyl radical (CH₃) leads to the fragment at m/z 73. The peak at m/z 60 corresponds to the loss of ethene via a McLafferty-type rearrangement. The prominent peaks at m/z 44 and 30 are due to cleavage of the C-N and C-C bonds, respectively, leading to stable fragment ions.

IV. Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, it is crucial to follow standardized experimental protocols.

NMR Spectroscopy Protocol (for solid samples)

Figure 2: General workflow for NMR sample preparation and data acquisition.

Causality in Protocol:

-

Filtration: Removing solid particulates is critical as they disrupt the magnetic field homogeneity, leading to broadened spectral lines and loss of resolution.

-

Deuterated Solvents: These are used to avoid large solvent signals that would otherwise overwhelm the analyte signals. The deuterium also provides a lock signal for the spectrometer to maintain field stability.

-

Shimming: This process corrects for inhomogeneities in the magnetic field across the sample volume, which is essential for obtaining sharp, well-resolved peaks.

ATR-FTIR Spectroscopy Protocol (for solid samples)

Figure 3: Standard procedure for Attenuated Total Reflectance (ATR) FTIR analysis.

Causality in Protocol:

-

Background Spectrum: Collecting a background spectrum is essential to subtract the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself from the sample spectrum, ensuring that the final spectrum only shows the absorbance of the sample.[7]

-

Applying Pressure: Good contact between the solid sample and the ATR crystal is necessary for the evanescent wave to penetrate the sample effectively, which is crucial for obtaining a high-quality spectrum.[8][9]

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Figure 4: General workflow for Electron Ionization Mass Spectrometry.

Causality in Protocol:

-

High Vacuum: The entire process is carried out under a high vacuum to prevent ions from colliding with air molecules, which would interfere with their path to the detector.

-

70 eV Electron Beam: This specific energy is used because it provides sufficient energy to ionize and fragment most organic molecules in a reproducible manner, allowing for the creation of standardized mass spectral libraries.[1][10]

V. Conclusion

The integrated application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of ethylurea. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation pathways by MS. The protocols and interpretations presented in this guide are grounded in established scientific principles and are designed to be a valuable resource for researchers in the chemical and pharmaceutical sciences. By understanding not just the data, but also the "why" behind the experimental choices, scientists can more effectively and efficiently elucidate the structures of novel compounds.

References

-

Srivastava, V. Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

NIST. Urea, ethyl-. NIST Chemistry WebBook. [Link]

-

Bruker. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Jasco. Quantitative Analysis of Powdered Solids with FTIR-ATR. [Link]

-

Doc Brown's Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. [Link]

-

Manivannan, A., & Rajendran, S. (2011). FTIR Spectrum of pure Urea. ResearchGate. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Ethylurea(625-52-5) 13C NMR [m.chemicalbook.com]

- 3. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. agilent.com [agilent.com]

- 9. jasco.co.uk [jasco.co.uk]

- 10. bitesizebio.com [bitesizebio.com]

A Comprehensive Guide to the Thermochemical Landscape of Ethylurea for Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Critical Role of Thermochemical Data in Drug Development

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) and its excipients is paramount. Among these, the thermochemical profile of a molecule is a cornerstone of preformulation studies, providing critical insights into its stability, energy, and behavior under various thermal stresses.[1][2][3] This guide focuses on the thermochemical data of ethylurea (C₃H₈N₂O), a simple urea derivative that serves as a valuable model compound and a potential building block in medicinal chemistry.[4]

For researchers and drug development professionals, the thermochemical data of a compound like ethylurea is not merely academic. It has profound practical implications, influencing decisions at multiple stages of the development pipeline, from initial candidate selection to final dosage form design.[1][2] The enthalpy of formation, for instance, provides a measure of the molecule's intrinsic stability. Heat capacity data is essential for understanding how the substance will respond to temperature changes during manufacturing and storage. The enthalpy and entropy of fusion are critical parameters that govern a drug's solubility and dissolution rate, which in turn are key determinants of its bioavailability.[5][6][7]

This in-depth technical guide provides a comprehensive overview of the essential thermochemical data of ethylurea. It is structured to deliver not just the data itself, but also the "how" and "why" behind its acquisition and application. We will delve into the experimental methodologies for determining these properties, offering detailed protocols and highlighting critical considerations for ensuring data integrity. Furthermore, we will explore the theoretical underpinnings through computational chemistry and examine the thermal decomposition behavior of ethylurea. By synthesizing experimental data, procedural expertise, and practical applications, this guide aims to equip researchers with the knowledge to effectively leverage thermochemical data in their pursuit of safer and more effective medicines.

Part 1: Experimental Thermochemical Data of Ethylurea

The foundation of any thermochemical analysis lies in accurate and reliable experimental data. This section presents the key thermochemical parameters for solid ethylurea, compiled from authoritative sources. These values serve as the benchmark for both theoretical calculations and practical applications.

Quantitative Thermochemical Data Summary

The following table summarizes the key experimental thermochemical data for ethylurea in the solid state. These values have been sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, a trusted repository of chemical and physical data.

| Thermochemical Property | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Combustion | ΔcH°solid | -1976 | kJ/mol | [8] |

| Standard Molar Enthalpy of Formation | ΔfH°solid | -340 | kJ/mol | [8] |

| Molar Heat Capacity (at 298.15 K) | Cp,solid | Value not explicitly found for ethylurea | J/mol·K | |

| Enthalpy of Fusion | ΔfusH | 17.8 | kJ/mol | [8] |

| Entropy of Fusion | ΔfusS | 48.8 | J/mol·K | [8] |

Note: While a specific value for the molar heat capacity of ethylurea at 298.15 K was not found in the initial broad search, a study by Ferloni and DellaGatta (1995) investigated the heat capacities of several alkylureas, including ethylurea, over a range of temperatures. Researchers are encouraged to consult this primary literature for detailed heat capacity data.[8]

Part 2: Experimental Methodologies for Thermochemical Characterization

The acquisition of high-quality thermochemical data is contingent upon rigorous experimental design and execution. This section provides a detailed overview of the two primary techniques used to determine the thermochemical properties of ethylurea: Bomb Calorimetry for measuring the enthalpy of combustion and Differential Scanning Calorimetry (DSC) for determining heat capacity and the energetics of phase transitions.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a fundamental thermochemical property determined using a bomb calorimeter. This technique measures the heat released when a substance is completely combusted in a constant-volume container filled with excess oxygen.

-

Constant Volume: The combustion occurs in a sealed, rigid container (the "bomb"). This ensures that no work is done by the system on the surroundings (w = -PΔV = 0), and therefore the measured heat change (qv) is equal to the change in internal energy (ΔU) of the reaction.[9][10]

-

Excess Oxygen: To ensure complete combustion to CO₂, H₂O, and N₂, a significant excess of pure oxygen is used. Incomplete combustion would lead to the formation of byproducts like carbon monoxide and result in an inaccurate, lower heat of combustion value.

-

Nitrogen Correction: Ethylurea contains nitrogen. During combustion at high pressures and temperatures, some nitrogen can oxidize to form nitric acid (HNO₃), an exothermic process that contributes to the measured heat release. To obtain the true enthalpy of combustion of the compound, a correction for the heat of formation of nitric acid must be applied.[11] This is typically done by titrating the bomb washings with a standard base after the experiment.

-

Calibration: The heat capacity of the calorimeter system (the bomb, water, stirrer, etc.) must be precisely determined. This is achieved by combusting a standard reference material with a well-known heat of combustion, such as benzoic acid.

The following protocol for determining the enthalpy of combustion of ethylurea is designed to be a self-validating system, incorporating steps for calibration, control, and correction to ensure the accuracy and reliability of the results.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 0.5 - 1.0 g of high-purity ethylurea into a crucible. The exact mass should be recorded to at least four decimal places.

-

A small, known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the ethylurea sample.

-

-

Bomb Assembly and Pressurization:

-

Add 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state.

-

Seal the bomb and purge it with a small amount of oxygen to remove atmospheric nitrogen.

-

Pressurize the bomb with pure oxygen to approximately 30 atm.

-

-

Calorimeter Setup:

-

Place the sealed bomb in the calorimeter bucket.

-

Accurately measure a known volume of water (e.g., 2000 mL) into the bucket, ensuring the bomb is fully submerged.

-

Assemble the calorimeter, placing the lid on with the stirrer and thermometer in position.

-

-

Temperature Measurement and Ignition:

-

Allow the system to equilibrate while stirring, recording the temperature at regular intervals (e.g., every minute for 5 minutes) to establish a baseline.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at short intervals (e.g., every 30 seconds) as it rises, continuing until the temperature begins to fall.

-

Continue recording the temperature at regular intervals for another 5 minutes to establish the post-combustion cooling curve.

-

-

Data Analysis and Corrections:

-

Plot the temperature versus time data to determine the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

-

Calculate the heat released during the combustion (q_comb) using the heat capacity of the calorimeter (C_cal) and ΔT.

-

Correct for the heat released by the combustion of the fuse wire and the formation of nitric acid.

-

Calculate the standard internal energy of combustion (ΔU°c) per mole of ethylurea.

-

Convert ΔU°c to the standard enthalpy of combustion (ΔH°c) using the equation: ΔH°c = ΔU°c + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

Caption: Workflow for the determination of the enthalpy of combustion of ethylurea using bomb calorimetry.

Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is the primary method for determining heat capacity and the energetics of phase transitions like melting.

-

Reference Material: An inert reference material (often an empty pan) is used to account for the heat flow to the sample holder and sensor. The difference in heat flow between the sample and the reference is directly proportional to the heat absorbed or released by the sample.

-

Heating Rate: A controlled, linear heating rate is applied. The choice of heating rate can affect the resolution and sensitivity of the measurement. For heat capacity measurements, a relatively fast heating rate (e.g., 10-20 °C/min) is often used to maximize the heat flow signal. For resolving complex thermal events, slower heating rates may be necessary.

-

Inert Atmosphere: The experiment is typically conducted under a continuous purge of an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.

-

Calibration: The DSC instrument is calibrated for both temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

This protocol outlines the steps for determining the heat capacity and enthalpy of fusion of ethylurea using DSC, with an emphasis on ensuring data quality.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of ethylurea into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any mass loss due to sublimation during the experiment.

-

-

Instrument Setup and Calibration:

-

Calibrate the instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Set the desired temperature program, including the starting and ending temperatures, and the heating rate (e.g., 10 °C/min).

-

-

Heat Capacity Measurement:

-

To determine the heat capacity, a three-step procedure is typically followed:

-

Run a baseline with two empty pans.

-

Run a sapphire standard of known mass.

-

Run the ethylurea sample.

-

-

The heat capacity of the sample is then calculated by comparing its heat flow signal to that of the sapphire standard at a given temperature.

-

-

Enthalpy of Fusion Measurement:

-

Heat the sample through its melting point.

-

The DSC will record an endothermic peak corresponding to the melting of the ethylurea.

-

Integrate the area under the melting peak to determine the enthalpy of fusion (ΔH_fus). The onset of the peak is typically taken as the melting point.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the melting point (T_m), enthalpy of fusion (ΔH_fus), and heat capacity (C_p).

-

The entropy of fusion (ΔS_fus) can be calculated using the equation: ΔS_fus = ΔH_fus / T_m.

-

Caption: Workflow for the determination of heat capacity and enthalpy of fusion of ethylurea using DSC.

Part 3: Theoretical Thermochemistry of Ethylurea

While experimental measurements provide the gold standard for thermochemical data, computational chemistry offers a powerful complementary approach. Quantum mechanical calculations can predict thermochemical properties, providing insights that can be difficult to obtain experimentally and helping to validate experimental results.

Computational Approach

The thermochemical properties of ethylurea can be calculated using various ab initio and density functional theory (DFT) methods. A common approach involves using the Gaussian suite of programs.[13][14][15]

Methodology Outline:

-

Geometry Optimization: The three-dimensional structure of the ethylurea molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Thermochemical Property Calculation: From the results of the frequency calculation, various thermochemical properties, including the standard enthalpy of formation, heat capacity, and entropy, can be calculated.

A computational study on the thermochemical properties of N-phenyl and N-alkyl ureas has been performed using M05-2X and B3LYP density functional theory, demonstrating the utility of these methods for estimating the gas-phase enthalpy of formation of urea derivatives.[16]

Caption: A generalized workflow for the computational determination of ethylurea's thermochemical properties.

Part 4: Thermal Decomposition of Ethylurea

Understanding the thermal stability and decomposition pathways of a pharmaceutical compound is crucial for determining its shelf life, identifying potential degradation products, and ensuring safe handling and processing.

A theoretical study on the thermal decomposition of alkyl- and phenylureas suggests that these compounds primarily decompose via a four-center pericyclic reaction to yield substituted isocyanates and amines.[16] For ethylurea, this would correspond to the formation of ethyl isocyanate and ammonia.

Experimental Investigation: TGA-MS/FTIR

A definitive experimental investigation of ethylurea's thermal decomposition would involve Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).[19][22]

-

TGA would provide quantitative information about the mass loss of the sample as a function of temperature, revealing the temperature ranges of decomposition.

-

MS or FTIR would identify the gaseous products evolved during each stage of decomposition.

Caption: Proposed primary thermal decomposition pathway of ethylurea based on theoretical studies.

Part 5: Applications in Drug Development

The thermochemical data of ethylurea, and by extension other APIs, are not just of theoretical interest but have direct and significant applications in pharmaceutical development.

-

Preformulation: Thermochemical data is a cornerstone of preformulation studies, providing a foundational understanding of the drug substance's physical and chemical properties.[1][2][23]

-

Drug-Excipient Compatibility: DSC is a rapid and effective tool for screening for potential incompatibilities between an API and excipients.[8][24][25][26] Changes in the melting point or the appearance of new thermal events in a drug-excipient mixture can indicate an interaction.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different thermochemical properties, including melting points and enthalpies of fusion. DSC is a key technique for identifying and characterizing polymorphs.

-

Solubility and Dissolution: The enthalpy of fusion is directly related to the ideal solubility of a drug, as described by the van't Hoff equation.[6] A higher enthalpy of fusion generally corresponds to lower solubility, which can impact the drug's dissolution rate and bioavailability.

-

Stability and Shelf-Life: Thermal stability data from TGA and DSC can be used to predict the long-term stability of a drug substance and to establish appropriate storage conditions.

Conclusion

This guide has provided a comprehensive overview of the thermochemical data of ethylurea, from its experimental determination to its theoretical calculation and practical application in pharmaceutical development. By understanding the principles behind the data and the methodologies used to obtain it, researchers and drug development professionals can make more informed decisions, leading to the development of more robust, stable, and effective drug products. The thermochemical profile of a molecule is a critical piece of the puzzle in the complex process of bringing a new medicine to patients, and a thorough understanding of this profile is essential for success.

References

-

THERMAL ANALYSIS: A USEFUL TOOL IN PREFORMULATION STUDY - PharmaTutor. (2013). Available at: [Link]

-

Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets - MDPI. (n.d.). Available at: [Link]

-

The Published Fusion Enthalpy and its Influence on Solubility Estimation for Alcohols - ARC Journals. (n.d.). Available at: [Link]

-

Urea, ethyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Available at: [Link]

-

Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025). Available at: [Link]

-

Synthesis optimization of urea derivatives. a - ResearchGate. (n.d.). Available at: [Link]

-

Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. (2019). Available at: [Link]

-

Computational Thermochemistry of Six Ureas, Imidazolidin-2-one, N,N '-Trimethyleneurea, Benzimidazolinone, Parabanic Acid, Barbital (5,5 '-Diethylbarbituric Acid), and 3,4,4 '-Trichlorocarbanilide, with an Extension to Related Compounds - ResearchGate. (n.d.). Available at: [Link]

-

Drug – Excipient Incompatibility with Discovery X3 - TA Instruments. (n.d.). Available at: [Link]

-

Drug-Excipient Compatibility Check - NETZSCH Analyzing & Testing. (2020). Available at: [Link]

-

Drug excipient Compatibility | PDF - Slideshare. (n.d.). Available at: [Link]

-

Effect of urea concentration (0, 1, 2, and 3 M) on DSC transition... - ResearchGate. (n.d.). Available at: [Link]

-

Machine Estimation of Drug Melting Properties and Influence on Solubility Prediction - PubMed. (2020). Available at: [Link]

-

ME 354 Lab - Bomb Calorimeter Experiment. (n.d.). Available at: [Link]

-

BE 223. (n.d.). Available at: [Link]

-

Termal analysis: DSC curves of urea, UF, (a) UFZO composites, (b) UFZS... - ResearchGate. (n.d.). Available at: [Link]

-

Thermochemistry in Gaussian. (2000). Available at: [Link]

-

Thermochemistry in Gaussian. (2000). Available at: [Link]

-

HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.). Available at: [Link]

-

Studies in bomb calorimetry. A new determination of the energy of combustion of benzoic acid in terms of electrical units - NIST Technical Series Publications. (n.d.). Available at: [Link]

-

TGA, DTA, and DTG curves for urea as a function of temperature under a... - ResearchGate. (n.d.). Available at: [Link]

-

Urea, ethyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Available at: [Link]

-

An Examination of the Thermodynamics of Fusion, Vaporization, and Sublimation of Ibuprofen and Naproxen by Correlation Gas Chromatography | Request PDF - ResearchGate. (n.d.). Available at: [Link]

-

Thermal analysis for preformulation trials new | PPT - Slideshare. (n.d.). Available at: [Link]

-

Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. (n.d.). Available at: [Link]

-

CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA - Revue Roumaine de Chimie -. (n.d.). Available at: [Link]

-

Computational methods for predicting properties | ProtoQSAR. (n.d.). Available at: [Link]

-

Bomb Calorimetry - Heat of Combustion. (n.d.). Available at: [Link]

-

Thermal Decomposition of Urea and Urea Derivatives by Simultaneous TG/(DTA)/MS. (1998). Available at: [Link]

-

Computational Chemistry using Gaussian: an Introduction. (n.d.). Available at: [Link]

-

Review Article On The Pharmaceutical Preformulation - IOSR Journal. (2024). Available at: [Link]

-

Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite - CORE. (2010). Available at: [Link]

-

Machine learning applications for thermochemical and kinetic property prediction - PMC. (n.d.). Available at: [Link]

-

PREFORMULATION STUDIES: PHYSICOCHEMICAL CHARACTERIZATION OF NEW DRUG MOLECULES - Rama University. (2015). Available at: [Link]

-

Bomb Calorimeter - NSUWorks. (n.d.). Available at: [Link]

-

Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning | Journal of Student Research. (2024). Available at: [Link]

-

Preformulation Studies An Overview - International Journal of Pharmaceutical Sciences. (2024). Available at: [Link]

-

DSC characterisation of urea-formaldehyde (UF) resin curing - ResearchGate. (n.d.). Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Available at: [Link]

-

TGA curves of urea samples. | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

-

SOLVING BOMB CALORIMETER PROBLEMS. (n.d.). Available at: [Link]

-

TG-FTIR study on urea-formaldehyde resin residue during pyrolysis and combustion. (2010). Available at: [Link]

-

TG–DTA, UV and FTIR spectroscopic studies of urea–thiourea mixed crystal - ResearchGate. (n.d.). Available at: [Link]

-

Bomb Calorimetry - The WORST (hardest) Exam Problem - YouTube. (2022). Available at: [Link]

-

Constant Volume Calorimetry - Chemistry LibreTexts. (2023). Available at: [Link]

-

Urea thermolysis studied under flow reactor conditions using DSC and FT-IR | Request PDF - ResearchGate. (n.d.). Available at: [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. Machine Estimation of Drug Melting Properties and Influence on Solubility Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. seas.upenn.edu [seas.upenn.edu]

- 12. Thermal analysis for preformulation trials new | PPT [slideshare.net]

- 13. gaussian.com [gaussian.com]

- 14. gaussian.com [gaussian.com]

- 15. phoenix.mp.es.osaka-u.ac.jp [phoenix.mp.es.osaka-u.ac.jp]

- 16. researchgate.net [researchgate.net]

- 17. revroum.lew.ro [revroum.lew.ro]

- 18. researchgate.net [researchgate.net]

- 19. TG-FTIR study on urea-formaldehyde resin residue during pyrolysis and combustion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. ramauniversity.ac.in [ramauniversity.ac.in]

- 24. biomedres.us [biomedres.us]

- 25. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 26. Drug excipient Compatibility | PDF [slideshare.net]

Foreword: A Proactive Approach to Chemical Safety

An In-depth Technical Guide to the Health and Safety of Ethylurea for Laboratory Professionals

In the dynamic landscape of research and drug development, the safe handling of chemical reagents is a foundational pillar of scientific integrity and personal well-being. Ethylurea (CAS No. 625-52-5), a versatile building block in organic synthesis, is a common reagent in many laboratories.[1] While it may not possess the acute, high-profile hazards of other chemicals, a thorough understanding of its toxicological profile and adherence to rigorous safety protocols are paramount. This guide is designed for the discerning researcher, scientist, and drug development professional, moving beyond mere compliance to foster a deep, mechanistic understanding of safe laboratory practices. It is structured not as a rigid checklist, but as a comprehensive resource to empower you to conduct your work with confidence and a profound respect for the materials you handle.

Physicochemical Characteristics and Hazard Profile

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. Ethylurea is typically encountered as a white to beige crystalline solid.[1][2] Its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Ethylurea

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂O | [3][4] |

| Molecular Weight | 88.11 g/mol | [3][4] |

| Appearance | White to beige crystalline solid | [1][2] |

| Melting Point | 90 - 95 °C (194 - 203 °F) | [4][5] |

| Solubility | Soluble in water, ethanol, and acetone | [2] |

| Flash Point | > 93 °C (> 199.4 °F) | [4][5] |